Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methyl group and an amino group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The reaction mixture is then washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, ensuring cost-effectiveness and environmental safety. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate
Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications.
Properties
CAS No. |
603945-37-5 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10(12)6-9-5-4-8(2)7-13-9/h4-5,7,10H,3,6,12H2,1-2H3 |
InChI Key |
AGHHAXCNFWCJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC=C(C=C1)C)N |
Origin of Product |
United States |
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